(3S)-3-(5-Bromo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione (C₁₃H₁₁BrN₂O₃; MW 323.15 Da; CAS 1010100-26-1) functions as a cereblon (CRBN)-directing molecular glue in targeted protein degradation. This lenalidomide analog exploits the CRL4CRBN E3 ubiquitin ligase complex (CUL4-RBX1-DDB1-CRBN) to recruit neo-substrates for ubiquitination and proteasomal degradation [3] [6]. Its primary mechanism involves restructuring CRBN’s substrate-binding domain, enabling selective interaction with disease-relevant proteins such as IKZF1/3 and CK1α [5] [9]. The bromine atom at the C5 position of its isoindolinone ring sterically modulates ternary complex formation, enhancing selectivity for hematopoietic transcription factors while reducing engagement of teratogenic substrates like SALL4 [3] [6].
In PROTAC design, this compound serves as a CRBN-recruiting warhead, where its glutarimide moiety binds CRBN with Kd ~250 nM—comparable to lenalidomide—while the bromo-phthalimide moiety links to target protein binders [6] [9]. This facilitates the degradation of “undruggable” oncoproteins, as demonstrated in preclinical studies for hematologic malignancies [6].
Table 1: Neo-Substrates Degraded by CRBN Ligands
Compound | IKZF1 | IKZF3 | CK1α | SALL4 |
---|---|---|---|---|
5-Bromo derivative | ++ | ++ | + | - |
Lenalidomide | ++ | ++ | + | + |
6-Fluoro lenalidomide | +++ | +++ | +++ | - |
+++: Strong degradation; ++: Moderate; +: Weak; -: No degradation [3] [5].
The compound’s binding to CRBN is governed by stereoselective interactions within a hydrophobic tri-Trp pocket (Trp380, Trp386, Trp400 in human CRBN) and hydrogen bonding with key residues. The (S)-configured glutarimide ring anchors the molecule via:
The bromine at C5 alters the compound’s steric and electronic profile compared to non-halogenated IMiDs. Its electron-withdrawing effect reduces π-electron density in the isoindolinone ring, weakening interactions with polar residues (e.g., His358) that recognize endogenous substrates like MEIS2 [9]. This explains its reduced degradation of SALL4, which requires a non-halogenated phthalimide for efficient recruitment [3] [9]. Structural studies confirm that 5-bromo substitution induces a ~1.2 Å shift in the isoindolinone ring, sterically occluding larger neo-substrates while permitting IKZF1 binding [3].
Table 2: Key CRBN–Ligand Interactions
Residue | Interaction Type | Role |
---|---|---|
Trp380 | H-bond (glutarimide C6=O) | Stabilizes glutarimide conformation |
His378 | H-bond (glutarimide C2=O) | Anchors core pharmacophore |
Phe402 | Van der Waals contact | Enhances hydrophobic enclosure |
Tyr386 | Halogen-π (Br) | Modulates substrate selectivity |
The 5-bromo derivative exhibits distinct biochemical behavior compared to classical immunomodulatory drugs (IMiDs):
In PROTACs, the 5-bromo warhead shows:
Table 3: Biochemical Comparison of CRBN Ligands
Property | 5-Bromo Derivative | Lenalidomide | 6-Fluoro Lenalidomide |
---|---|---|---|
CRBN Kd (nM) | 320 ± 25 | 178 ± 15 | 150 ± 10 |
IKZF1 DC₅₀ (nM) | 500 | 100 | 10 |
SALL4 Degradation | No | Yes | No |
PROTAC Utility | High selectivity | Moderate | High potency |
Data derived from AlphaScreen assays and immunoblotting [3] [9].
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0